

# An In-Depth Technical Guide to 2,6-Bis(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: 2,6-Bis(trifluoromethyl)aniline

Cat. No.: B1277209

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CAS Number: 313-13-3

This technical guide provides a comprehensive overview of **2,6-Bis(trifluoromethyl)aniline**, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, summarizes available spectral data, and discusses its relevance in medicinal chemistry.

## Core Chemical Information

**2,6-Bis(trifluoromethyl)aniline** is a substituted aniline molecule with two trifluoromethyl groups positioned at the ortho-positions relative to the amino group. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

## Physical and Chemical Properties

The key physicochemical properties of **2,6-Bis(trifluoromethyl)aniline** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	313-13-3	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>6</sub> N	[1][2]
Molecular Weight	229.12 g/mol	[1][2]
Appearance	Clear, colorless liquid	[3]
Boiling Point	171.6 ± 35.0 °C at 760 mmHg	[4]
Density	1.4645 g/cm <sup>3</sup> (at 28 °C)	[3]
Flash Point	67.9 ± 16.6 °C	[4]
pKa	-1.67 ± 0.13 (Predicted)	[3]
Storage Temperature	2-8 °C under inert gas (Nitrogen or Argon)	[3]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected and reported spectral data for **2,6-Bis(trifluoromethyl)aniline**.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,6-Bis(trifluoromethyl)aniline** is characterized by specific vibrational modes. Key expected absorptions are detailed in the following table.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretching	3300-3500
Aromatic C-H Stretching	>3000
Aromatic C=C Stretching	1400-1600
C-F Stretching	1100-1300

Note: Specific, experimentally obtained FT-IR spectra for **2,6-Bis(trifluoromethyl)aniline** can be found in chemical databases such as ChemicalBook.[5]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **2,6-Bis(trifluoromethyl)aniline** are presented below.

Ion	Predicted $m/z$
$[M+H]^+$	230.03990
$[M+Na]^+$	252.02184
$[M-H]^-$	228.02534
$[M]^+$	229.03207

Source: PubChem[6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR spectra for **2,6-Bis(trifluoromethyl)aniline** are not readily available in the public domain, the expected chemical shifts can be predicted based on the structure. The proton ( $^1H$ ) NMR spectrum would show signals corresponding to the aromatic protons and the amine protons. The fluorine ( $^{19}F$ ) NMR would exhibit a characteristic signal for the trifluoromethyl groups, and the carbon ( $^{13}C$ ) NMR would display resonances for the aromatic carbons and the trifluoromethyl carbons. For the related compound 2,5-Bis(trifluoromethyl)aniline, NMR data is available and can be used as a reference point.[7]

## Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2,6-Bis(trifluoromethyl)aniline** are not extensively reported in peer-reviewed literature. However, general synthetic strategies for trifluoromethylated anilines often involve the reduction of the corresponding nitroaromatic compounds or amination of halo-substituted benzotrifluorides. For instance, a method for the synthesis of 2,4,6-tris(trifluoromethyl)aniline involves a two-step process of deprotonation and

iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination.[8] This suggests that a potential route to **2,6-Bis(trifluoromethyl)aniline** could start from 1,3-bis(trifluoromethyl)benzene.

The reactivity of **2,6-Bis(trifluoromethyl)aniline** is influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups and the steric hindrance around the amino group. These factors decrease the nucleophilicity of the amine compared to aniline. Nevertheless, it can undergo typical amine reactions such as N-alkylation and acylation under appropriate conditions.

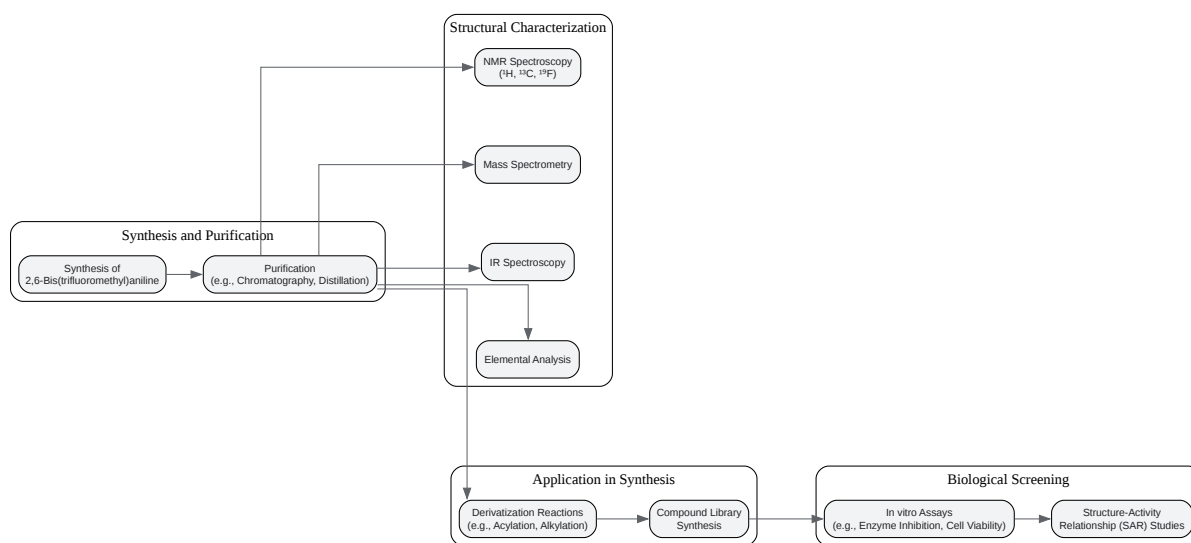
## Role in Drug Development and Medicinal Chemistry

The incorporation of trifluoromethyl groups is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] The trifluoromethyl group can act as a bioisostere for other chemical groups and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

While specific drug development programs centered on **2,6-Bis(trifluoromethyl)aniline** as the core scaffold are not prominently documented, its structural motif is of interest. The steric hindrance provided by the ortho-trifluoromethyl groups could be exploited to achieve selectivity for specific biological targets. For example, derivatives of trifluoromethylanilines have been investigated for their antimicrobial and anticancer activities.

## Experimental Workflows and Logical Relationships

To illustrate the general process of utilizing a compound like **2,6-Bis(trifluoromethyl)aniline** in a research context, the following workflow diagram is provided.



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General experimental workflow for **2,6-Bis(trifluoromethyl)aniline**.

## Conclusion

**2,6-Bis(trifluoromethyl)aniline** is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the two ortho-trifluoromethyl groups, make it an intriguing scaffold for the design of novel molecules with specific biological activities or material properties. While detailed synthetic protocols and specific biological applications are not extensively documented, the general principles of trifluoromethylated compound chemistry suggest significant potential for future research and development. This guide provides a foundational understanding of its key characteristics to aid researchers in their scientific endeavors.

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